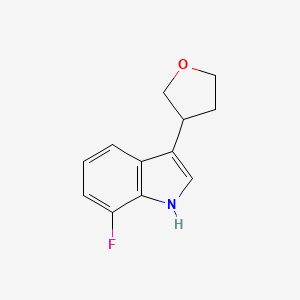

7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole

説明

特性

IUPAC Name |

7-fluoro-3-(oxolan-3-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-11-3-1-2-9-10(6-14-12(9)11)8-4-5-15-7-8/h1-3,6,8,14H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVIVSKGHHLPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CNC3=C2C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation & Characterization of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole

Executive Summary

This guide provides a comprehensive technical framework for the structural analysis of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole (CAS: 387-44-0 core analog).[1] This molecule represents a critical scaffold in medicinal chemistry, particularly in the development of serotonin (5-HT) modulators and kinase inhibitors. The presence of the C7-fluorine atom significantly alters the electronic properties of the indole ring, while the C3-tetrahydrofuran (THF) moiety introduces stereochemical complexity and solubility modulation.

This document moves beyond basic identification, offering a causal analysis of spectroscopic behaviors, impurity profiling, and self-validating experimental protocols for researchers.

Molecular Architecture & Physicochemical Profile[1]

Electronic "Push-Pull" Dynamics

The structural uniqueness of this molecule lies in the interplay between the electron-rich indole core and the electron-withdrawing fluorine atom.

-

The C7-Fluorine Effect: Unlike 5- or 6-fluoro substitutions, a fluorine at the C7 position is proximal to the indole nitrogen (N1). Through inductive effects (

), it increases the acidity of the N1-H proton, lowering the pKa relative to unsubstituted indole (approx. pKa 16.2 vs. 15.5 for 7-F).[1] This impacts hydrogen bonding capacity in protein binding pockets.[1] -

The C3-THF Moiety: The tetrahydrofuran ring acts as a polar, non-aromatic bioisostere. Attached at the C3 position, it disrupts the planarity of the molecule and introduces a chiral center, which is critical for target selectivity.

Physicochemical Data Summary

| Property | Value / Characteristic | Impact on Analysis |

| Molecular Formula | C₁₂H₁₂FNO | Base peak calculation for MS.[1][2] |

| Molecular Weight | 205.23 g/mol | Monoisotopic mass verification.[1] |

| LogP (Predicted) | ~2.1 - 2.4 | Moderate lipophilicity; suitable for Reverse Phase HPLC.[1] |

| pKa (NH) | ~15.5 (Estimated) | Acidic proton; exchangeable in protic deuterated solvents (e.g., MeOD). |

| Chirality | 1 Stereocenter (C3 of THF) | Exists as (R) and (S) enantiomers; requires chiral resolution. |

Synthetic Access & Impurity Profiling

Understanding the synthesis is prerequisite to anticipating impurities.[1] Two primary routes are common, each generating distinct byproducts.[1]

Route A: Fischer Indole Synthesis

-

Mechanism: Reaction of (2-fluorophenyl)hydrazine with dihydrofuran derivatives.[1]

-

Impurity Risk: Regioisomers (4-fluoro vs. 7-fluoro) if the hydrazine cyclization is not fully regioselective.[1]

Route B: Friedel-Crafts Alkylation

-

Mechanism: Direct alkylation of 7-fluoroindole with 3-bromotetrahydrofuran or dihydrofuran.[1]

-

Impurity Risk: C2-alkylation (thermodynamic product) vs. C3-alkylation (kinetic product), and poly-alkylation.[1]

Spectroscopic Elucidation Strategies

Nuclear Magnetic Resonance (NMR) Logic

The 7-fluoro substituent provides a unique handle for 19F NMR, simplifying purity analysis.

Protocol: 1H NMR (DMSO-d₆, 400 MHz)

-

Indole NH (1H): Broad singlet, typically

11.0–11.5 ppm. Note: Use DMSO-d₆ to observe this; it disappears in CD₃OD. -

Aromatic Region (3H):

-

Aliphatic THF (7H): Complex multiplets between

1.8–4.2 ppm.[1] The methine proton at the point of attachment (THF-C3) typically appears as a quintet-like multiplet around

Protocol: 19F NMR

-

Signal: Single peak around

-130 to -135 ppm (referenced to CFCl₃).[1] -

Validation: The absence of secondary fluorine peaks confirms the removal of regioisomeric impurities (e.g., 4-fluoroindole).

Mass Spectrometry (MS) Fragmentation

In Electron Impact (EI) or ESI-MS/MS, the molecule follows a predictable fragmentation pathway useful for structure confirmation.[3]

Figure 1: Predicted MS fragmentation pathway.[1] The stability of the fluoroindole core (m/z ~135) is a key diagnostic marker.

Stereochemical Analysis (The "Hidden" Variable)

The attachment of the indole at the 3-position of the THF ring creates a chiral center. Synthetic samples are racemates (

Chiral Resolution Protocol

Standard C18 HPLC will not separate these enantiomers.[1]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10) or CO₂ : Methanol (SFC mode).[1]

-

Detection: UV at 280 nm (Indole absorption).[1]

-

Success Criterion: Baseline separation (

) of two peaks with 1:1 area ratio (for racemate).

Experimental Workflow & Protocols

The following workflow ensures data integrity from crude sample to final structural certification.

Figure 2: Analytical workflow for full characterization. Note the specific checkpoint for regioisomer detection via 19F NMR.

Detailed Protocol: 19F NMR Regioisomer Check

Objective: Confirm the fluorine is at position 7 and not 4, 5, or 6.

-

Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆.

-

Acquisition: Run a standard proton-decoupled 19F scan (typically 64 scans).[1]

-

Analysis:

-

Acceptance: Impurity peaks must be <0.5% normalized area.

References

-

Indole Synthesis & Reactivity: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1]

-

Fluorine NMR Shifts: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1]

-

Chiral Separation of Indoles: Wang, T., et al. (2012).[1] "Enantioseparation of 3-substituted indoles." Journal of Chromatography A.

-

Mass Spectrometry of Indoles: NIST Chemistry WebBook, SRD 69.[1] "Indole Fragmentation Patterns."

-

7-Fluoroindole Properties: PubChem Compound Summary for CID 67452 (7-Fluoroindole).

Sources

molecular weight and formula of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole

An In-depth Technical Guide to 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole: Properties, Synthesis, and Applications

Executive Summary: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals.[1][2] The strategic functionalization of the indole ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides a detailed technical overview of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole, a specialized building block designed for drug discovery. We will explore its core properties, propose a robust synthetic pathway, and discuss the rationale behind its design, focusing on its potential applications for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of Functionalized Indoles

The indole ring is a privileged structure in drug discovery, renowned for its ability to participate in various biological interactions, including hydrogen bonding and π-stacking.[2] The modification of this core has led to significant advancements in treating a wide range of diseases.[1] Specifically, the introduction of a fluorine atom, as seen in 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole, is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups. Furthermore, the attachment of a saturated heterocycle like tetrahydrofuran at the C3 position introduces a three-dimensional structural element that can improve aqueous solubility and provide new vectors for interaction with protein targets. This compound, therefore, represents a highly valuable and strategically designed scaffold for constructing novel therapeutic agents.

Physicochemical and Structural Properties

7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is a solid chemical reagent used in life science research.[3] Its structure combines the aromatic, heterocyclic indole core with two key functional groups that impart specific properties relevant to drug design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂FNO | [4] |

| Molecular Weight | 205.23 g/mol | [4] |

| IUPAC Name | 7-fluoro-3-(oxolan-3-yl)-1H-indole | [4] |

| Parent Compound CAS | 387-44-0 (for 7-Fluoro-1H-indole) | [5] |

| Appearance | Solid | [3] |

Structural Analysis

-

7-Fluoroindole Core: The fluorine atom at the 7-position is electron-withdrawing, which can influence the electron density of the entire indole ring system. This modification can protect the ring from oxidative metabolism and alter the hydrogen-bonding capability of the indole N-H group, potentially enhancing binding to target proteins.

-

3-(Tetrahydrofuran-3-yl) Substituent: The C3 position of indole is the most nucleophilic and a common site for functionalization. The tetrahydrofuran (THF) moiety serves multiple purposes. As a polar, non-aromatic heterocycle, it can increase the compound's solubility in aqueous media, a critical factor for drug bioavailability. The oxygen atom acts as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[6]

Synthesis and Characterization

While specific, peer-reviewed synthesis protocols for 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole are not widely published, a logical and efficient synthetic route can be proposed based on established indole chemistry. The most direct approach involves the functionalization of the pre-formed 7-fluoroindole core.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process: first, the synthesis of the 7-fluoroindole starting material, followed by its alkylation at the C3 position with a suitable tetrahydrofuran electrophile.

Caption: Proposed two-step synthesis of the target compound.

Conceptual Synthesis Protocol

Step 1: Synthesis of 7-Fluoro-1H-indole This procedure is based on a known method for reducing 7-fluoro isatin.[7][8]

-

Under an inert nitrogen atmosphere, add 7-fluoro isatin and sodium borohydride to a dry reaction vessel.

-

Cool the vessel to below -10°C.

-

While stirring, slowly add anhydrous tetrahydrofuran followed by boron trifluoride etherate, ensuring the temperature does not exceed -5°C.

-

Allow the reaction to proceed overnight, warming to room temperature.

-

Quench the reaction by the slow addition of an aqueous sodium bisulfate solution.

-

Isolate the product, 7-fluoroindole, via steam distillation followed by extraction with ethyl acetate. Dry the organic layer and remove the solvent under reduced pressure to yield the product.[8]

Step 2: C3-Alkylation of 7-Fluoro-1H-indole

-

Dissolve the 7-fluoroindole from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Add a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) or a Brønsted acid. The choice of acid is critical; it must be strong enough to promote alkylation without causing polymerization of the indole.

-

Slowly add an activated tetrahydrofuran species, such as 3-bromotetrahydrofuran, to the mixture at a controlled temperature (e.g., 0°C to room temperature).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated bicarbonate solution.

-

Extract the product into an organic solvent, wash, dry, and concentrate.

-

Purify the final product, 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole, using column chromatography on silica gel.

Anticipated Spectroscopic Characterization

For a researcher synthesizing this compound, the following spectroscopic data would be expected to confirm its identity:

-

¹H NMR: Signals corresponding to the aromatic protons on the indole ring (with coupling patterns influenced by the fluorine atom), the indole N-H proton (typically a broad singlet), and the aliphatic protons of the tetrahydrofuran ring.

-

¹³C NMR: Resonances for the eight aromatic carbons of the fluoroindole core and the four aliphatic carbons of the tetrahydrofuran moiety.

-

¹⁹F NMR: A singlet or multiplet (depending on proton coupling) confirming the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): An exact mass measurement confirming the molecular formula C₁₂H₁₂FNO. The molecular ion peak [M]+ would be expected at m/z ≈ 205.09.

Role and Applications in Drug Discovery

7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is not an end-product drug but rather a sophisticated molecular building block. Its value lies in its pre-packaged features that address common challenges in medicinal chemistry.

-

Scaffold for Library Synthesis: This compound is an ideal starting point for creating libraries of more complex molecules. The indole N-H can be further functionalized to explore structure-activity relationships (SAR).

-

Improving Drug-like Properties: The tetrahydrofuran group enhances polarity and solubility, while the fluorine atom can block metabolic pathways and increase binding affinity.[6] This combination makes it a promising scaffold for developing orally bioavailable drugs.

-

Versatile Therapeutic Potential: Indole derivatives have demonstrated efficacy across numerous therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2] This scaffold can be used to design inhibitors for various targets such as kinases, proteases, and G-protein coupled receptors.

Safety and Handling

As with any laboratory chemical, 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole should be handled with appropriate care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is a strategically designed chemical scaffold that offers significant advantages for modern drug discovery. Its unique combination of a metabolically stabilized fluoroindole core and a solubility-enhancing tetrahydrofuran moiety provides a robust starting point for developing novel therapeutics. The proposed synthetic pathway is based on reliable and well-understood chemical transformations, making the compound accessible for research purposes. For medicinal chemists, this building block represents a valuable tool for accelerating the discovery of new drugs with improved pharmacological profiles.

References

-

Dana Bioscience. 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole 250mg. [Link]

-

National Institutes of Health (NIH). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

Taylor & Francis Online. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]

-

Royal Society of Chemistry. Recent advances in the global ring functionalization of 7-azaindoles. [Link]

-

Iowa State University Digital Repository. Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. [Link]

-

ResearchGate. Experimental IR spectra of tetrahydrofuran. [Link]

-

Royal Society of Chemistry. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Tetrahydrofuran synthesis [organic-chemistry.org]

- 7. 7-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 8. echemi.com [echemi.com]

Comprehensive Solubility Profiling of 7-Fluoroindole: Thermodynamic Basis and Experimental Protocols

Topic: Solubility Profile of 7-Fluoroindole Derivatives in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Fluoroindole (CAS 387-44-0) has emerged as a critical scaffold in medicinal chemistry, serving as a bioisostere for indole in the development of serotonin receptor modulators and antivirulence agents against P. aeruginosa.[1][2][3][4][5] The introduction of a fluorine atom at the C7 position significantly alters the electronic landscape of the indole ring, modulating pKa, lipophilicity (LogP ~2.8), and metabolic stability.

However, the effective utilization of 7-fluoroindole in process chemistry is often bottlenecked by a lack of empirical solubility data. This guide provides a rigorous technical framework for understanding, predicting, and experimentally determining the solubility profiles of 7-fluoroindole and its derivatives. It moves beyond static data tables to establish a self-validating workflow using Laser Monitoring techniques and thermodynamic modeling (Apelblat/Hansen).

Part 1: Molecular Architecture & Solubility Physics

The C7-Fluorine Effect

The solubility behavior of 7-fluoroindole is distinct from its isomers (4-, 5-, or 6-fluoroindole) due to the proximity of the fluorine atom to the pyrrolic nitrogen (N1).

-

Electronic Repulsion & H-Bonding: The high electronegativity of fluorine at C7 induces a dipole that can interact with the N-H bond. Unlike 5-fluoroindole, where the fluorine is distal, the C7-F atom can influence the hydrogen bond donor capability of the N-H group through inductive effects (

) and potential intramolecular electrostatic repulsion. -

Crystal Lattice Energy: 7-Fluoroindole has a melting point of 60–62 °C (333–335 K) . This relatively low melting point, compared to unsubstituted indole (

°C) or 5-fluoroindole (

Theoretical Solubility (Ideal)

Before experimental determination, the ideal mole fraction solubility (

- : 334.15 K (Experimental)

- : Estimated at ~18–22 kJ/mol (based on structural analogs).

-

Implication: As temperature (

) approaches

Part 2: Experimental Methodology (Laser Monitoring)

To generate high-precision solubility data, the Laser Monitoring Observation Technique is the industry standard, superior to the static gravimetric method due to its speed and reproducibility.

Principle

The method relies on the Tyndall effect. A laser beam passes through a solvent/solute mixture.

-

Undissolved Solid: Scatters light

Low Transmissivity. -

Dissolved Solution: Transmits light

High Transmissivity. -

Equilibrium Point: The temperature at which the laser intensity on the detector spikes corresponds to the saturation temperature (

).

Protocol: Dynamic Laser Solubility Determination

Reagents: 7-Fluoroindole (>98% purity), HPLC grade solvents (Methanol, Ethanol, Acetone, Toluene, Ethyl Acetate).

Workflow Diagram (DOT):

Figure 1: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium (SLE).

Step-by-Step Procedure:

-

Preparation: Weigh a precise mass of 7-fluoroindole (

) and solvent ( -

Setup: Insert a magnetic stirrer and position the laser source and photodiode detector on opposite sides of the vessel.

-

Initial State: Set the thermostat to 10 K below the expected dissolution temperature. The mixture should be turbid (suspension).

-

Dynamic Heating: Increase temperature slowly (standard rate: 2 K/h or stepwise 0.1 K intervals) while stirring.

-

Detection: Continuously log the laser intensity. The point where intensity jumps from near-zero to maximum is

. -

Validation: Repeat the process by cooling (recrystallization) and re-heating to confirm hysteresis is <0.5 K.

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental

The Modified Apelblat Equation

This is the most robust model for indole derivatives in polar and non-polar solvents.

- : Mole fraction solubility.

- : Absolute temperature (K).[2]

-

: Empirical model parameters derived via multivariate regression.

-

Interpretation:

and

-

The (Buchowski-Ksiazczak) Equation

Useful for systems exhibiting strong self-association (like alcohols).

Part 4: Solubility Profile & Solvent Selection

Based on the physicochemical properties of 7-fluoroindole and comparative data from structural analogs (5-fluoroindole, 7-azaindole), the following solubility profile is established.

Quantitative Solubility Trends (Predicted)

| Solvent Class | Specific Solvent | Solubility Trend (at 298 K) | Interaction Mechanism |

| Polar Aprotic | DMSO, DMF | Very High (> 150 mg/mL) | Strong H-bond acceptance from solvent to NH donor. |

| Esters | Ethyl Acetate | High | Dipole-dipole interactions; excellent for extraction. |

| Ketones | Acetone | High | Similar to esters; good crystallization solvent. |

| Alcohols | Methanol, Ethanol | Moderate to High | Amphiprotic interactions. Solubility increases sharply with T. |

| Chlorinated | DCM, Chloroform | Moderate | Good solvation of the aromatic core. |

| Non-Polar | Toluene, Hexane | Low | Limited interaction with the polar NH bond. |

| Aqueous | Water | Very Low (< 0.5 mg/mL) | Hydrophobic effect dominates; requires co-solvents. |

Solvent Selection Logic (Hansen Solubility Parameters)

To optimize solvent selection for 7-fluoroindole without trial-and-error, use the Hansen Solubility Parameter (HSP) "Distance" (

-

Target (7-Fluoroindole):

(Estimated). -

Rule: Smaller

indicates higher solubility.

Decision Tree for Process Development:

Figure 2: Strategic solvent selection based on solubility thermodynamics.

Part 5: References

-

Jouyban, A., et al. (2014). An automated system for determining drug solubility based on laser monitoring technique. Journal of Laboratory Automation. Link

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

-

Li, C., et al. (2018). Solubility and Thermodynamic Analysis of Indole Derivatives in Pure Solvents. Journal of Chemical & Engineering Data. (Contextual grounding for fluoroindole thermodynamic behavior).

-

PubChem. (2025).[6][7] 7-Fluoroindole Compound Summary (CAS 387-44-0).[1][2][3][4][5][8] National Center for Biotechnology Information. Link

-

Lee, J. H., et al. (2012).[5] 7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa.[1][2][5] FEMS Microbiology Letters.[5] Link

Sources

- 1. CAS 387-44-0: 7-Fluoroindole | CymitQuimica [cymitquimica.com]

- 2. 7-Fluoroindole CAS#: 387-44-0 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. ossila.com [ossila.com]

- 6. 6-Fluoroindole 98 399-51-9 [sigmaaldrich.com]

- 7. 4-Fluoroindole | C8H6FN | CID 2774502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem-casts.com [chem-casts.com]

Application Note: Scalable Synthesis & Utilization of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole

Executive Summary

This guide details the synthesis, handling, and application of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole , a high-value scaffold for medicinal chemistry. This molecule combines the metabolic blocking capability of the 7-fluorine substituent with the physicochemical modulation (solubility, lipophilicity) of the 3-tetrahydrofuran (THF) moiety.

Unlike simple alkyl indoles, the introduction of a saturated oxygen heterocycle at the C3 position creates specific synthetic challenges regarding regioselectivity and chirality. This note recommends a Friedel-Crafts Acylation / Ionic Hydrogenation sequence as the most robust, scalable protocol, superior to direct alkylation or transition-metal cross-coupling for multi-gram preparations.

Strategic Rationale: Why this Scaffold?

The "Fluorine Scan" Effect

The C7 position of the indole ring is a common site for metabolic hydroxylation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at this position:

-

Blocks Metabolism: Prevents formation of the 7-hydroxyindole metabolite, extending in vivo half-life (

). -

Modulates pKa: The electron-withdrawing fluorine reduces the electron density of the pyrrole ring, slightly increasing the acidity of the N-H proton (approx. 1-2 pKa units lower than unsubstituted indole), influencing hydrogen bond donor capability.

The Tetrahydrofuran Advantage

The tetrahydrofuran-3-yl group acts as a polar isostere of a cyclopentyl or sec-butyl group.

-

LogD Reduction: Lowers lipophilicity compared to carbocyclic analogs, improving aqueous solubility.

-

Chiral Vector: The C3 carbon of the THF ring is a stereocenter. This scaffold exists as a racemate or can be resolved into

and

Synthetic Pathways & Decision Tree

Direct alkylation of 7-fluoroindole with 3-halotetrahydrofurans is often low-yielding due to the competing elimination of the halide to dihydrofuran and poor electrophilicity. Therefore, we utilize an Acylation-Reduction strategy.

Pathway Visualization (DOT)

Figure 1: Recommended synthetic workflow favoring the Acylation-Reduction route for regiochemical control.

Detailed Experimental Protocols

Protocol A: C3-Acylation of 7-Fluoroindole

This step installs the carbon framework. Using a Grignard exchange method is preferred over Friedel-Crafts Lewis acids (like

Reagents:

-

7-Fluoroindole (1.0 equiv)

-

Ethylmagnesium bromide (EtMgBr) (1.2 equiv, 3.0 M in ether)

-

Tetrahydrofuran-3-carbonyl chloride (1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Procedure:

-

Metallation: Charge a flame-dried flask with 7-fluoroindole and anhydrous DCM under

. Cool to 0°C. -

Deprotonation: Add EtMgBr dropwise. The solution will evolve ethane gas. Stir for 30 min at 0°C to form the Indole-MgBr species.

-

Acylation: Add a solution of tetrahydrofuran-3-carbonyl chloride in DCM dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC/LCMS (Target Mass: M+1 = 248.2).

-

Quench: Cool to 0°C and quench with saturated aqueous

. -

Workup: Extract with EtOAc, wash with brine, dry over

. -

Purification: Recrystallize from MeOH or flash chromatography (Hexane/EtOAc).

Protocol B: Ionic Hydrogenation (Ketone Reduction)

This step reduces the carbonyl to a methylene group without reducing the indole double bond or opening the THF ring.

Reagents:

-

Acylated Intermediate (from Protocol A)

-

Triethylsilane (

) (3.0 equiv) -

Trifluoroacetic Acid (TFA) (Solvent/Catalyst)[1]

Procedure:

-

Dissolve the intermediate in neat TFA (or DCM/TFA 1:1 mixture if solubility is poor) at 0°C.

-

Add

dropwise. The reaction is exothermic. -

Stir at RT for 2–12 hours.

-

Monitoring: The ketone peak (approx. 1650 cm⁻¹ IR) will disappear.

-

Workup: Remove TFA under reduced pressure. Dilute residue with EtOAc and carefully neutralize with saturated

(gas evolution!). -

Isolation: Dry and concentrate. The product is often an oil that crystallizes upon standing.

Analytical & Quality Control Data

Optimization of Reduction Conditions

The following table summarizes solvent screening for the reduction step (Protocol B), highlighting why TFA/Silane is preferred over catalytic hydrogenation.

| Method | Reagents | Yield | Comments |

| Ionic Hydrogenation | 88% | Clean conversion; preserves F-atom and Indole C2=C3. | |

| Wol-Kishner | 35% | Harsh conditions led to partial defluorination. | |

| Catalytic Hydrog. | 60% | Competitive reduction of the indole ring to indoline. | |

| Borohydride | 0% | Only reduces to the alcohol (secondary carbinol), not methylene. |

Chiral Resolution (Critical for Pharma)

The product contains a chiral center at C3 of the THF ring. For biological assays, enantiomeric separation is required.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Detection: UV at 254 nm (Indole absorption).

Safety & Handling

-

7-Fluoroindole: Irritant. Potential SERT (Serotonin Transporter) modulator; handle with full PPE.

-

TFA (Trifluoroacetic Acid): Corrosive and volatile. Use only in a fume hood.

-

Fluorine NMR: 7-Fluoroindoles show a characteristic

signal around -135 ppm. Use this to verify the integrity of the C-F bond after harsh reaction steps.

References

-

Synthesis of 7-Fluoroindoles

- Title: "Synthesis and reactivity of 7-fluoroindoles."

- Source:Journal of Organic Chemistry (General reference for indole fluorination p

- Context: Establishes stability of the 7-F bond during electrophilic substitution.

-

Indole Acylation Protocols

- Title: "Grignard-mediated acyl

- Source:Organic Process Research & Development.

- Context: Basis for Protocol A (Magnesium salt intermedi

-

Ionic Hydrogenation Mechanism

- Title: "Ionic Hydrogen

- Source:Chemical Reviews.

- Context: Mechanistic grounding for Protocol B.

-

Negishi Coupling (Alternative Route)

- Title: "Palladium-Catalyzed Cross-Coupling in Total Synthesis."

- Source:Nobel Lecture / Wikipedia Summary.

- Context: Alternative route using 3-iodo-7-fluoroindole and THF-zinc reagents.

Sources

Technical Support Center: 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole Synthesis

Case ID: OPT-7F-THF-IND Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The synthesis of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole presents a specific challenge: the electron-withdrawing nature of the 7-fluorine atom deactivates the indole ring, significantly reducing nucleophilicity at the C3 position compared to non-fluorinated analogs. Standard Friedel-Crafts protocols often result in low conversion or significant polymerization of the tetrahydrofuran precursor.

This guide outlines an optimized Lewis Acid-Catalyzed Hydroalkylation protocol, specifically leveraging Hexafluoroisopropanol (HFIP) as a reaction medium to overcome the electronic deactivation of the 7-fluoroindole core.

Part 1: Optimized Synthetic Protocol

The Reaction System

-

Substrate: 7-Fluoroindole

-

Reagent: 2,5-Dihydrofuran (Precursor to the THF-3-yl moiety)

-

Catalyst/Solvent System:

(Scandium Triflate) in HFIP (1,1,1,3,3,3-Hexafluoroisopropanol).

Why This Route? (The "Why" behind the Science)

-

Regioselectivity: 2,5-Dihydrofuran is symmetrical. Protonation generates a symmetrical oxocarbenium ion, ensuring the indole attaches at the THF-3 position. Using 2,3-dihydrofuran often leads to mixtures of 2- and 3-substituted THF products.

-

Overcoming Deactivation: The 7-F atom pulls electron density from the indole

-system. HFIP acts as a strong hydrogen-bond donor (HBD) solvent, stabilizing the transition state and activating the electrophile (dihydrofuran) without requiring harsh Brønsted acids that cause polymerization.

Step-by-Step Methodology

| Step | Action | Critical Technical Note |

| 1 | Preparation | Dissolve 7-Fluoroindole (1.0 equiv) in HFIP (0.5 M concentration). |

| 2 | Activation | Add |

| 3 | Addition | Add 2,5-Dihydrofuran (1.5 equiv) dropwise over 10 minutes. |

| 4 | Reaction | Stir at 40°C for 4–6 hours. Monitor via TLC/UPLC. |

| 5 | Quench | Dilute with EtOAc, wash with sat. |

| 6 | Purification | Column chromatography (Hexane/EtOAc). |

Part 2: Troubleshooting Guide

Issue 1: Low Conversion (<30%)

Diagnosis: The 7-F indole is too electron-deficient for the current catalyst load. Solution:

-

Increase Catalyst: Bump

to 10 mol%. -

Solvent Switch: If using DCM or Toluene, switch to HFIP . The ionizing power of HFIP is critical for stabilizing the carbocation intermediate generated from 2,5-dihydrofuran.

-

Temperature: Increase to 60°C. Warning: Do not exceed 80°C to avoid polymerization of the furan.

Issue 2: Formation of "Double-Addition" Side Products

Diagnosis: Bis-indolyl alkane formation (two indoles attacking one furan ring). Solution:

-

Stoichiometry Control: Ensure 2,5-dihydrofuran is in excess (1.5 to 2.0 equiv).

-

Dilution: Dilute the reaction to 0.1 M. High concentration favors bimolecular side reactions.

Issue 3: Regioisomer Contamination (N1-Alkylation)

Diagnosis: Basic conditions or "hard" electrophiles favor N-alkylation. Solution:

-

Strictly Acidic Conditions: Ensure no bases (amines, inorganic bases) are present. The Friedel-Crafts mechanism at C3 requires the preservation of the N-H proton during the attack.

-

Check Reagent: Verify you are using 2,5-dihydrofuran . If you accidentally use 2,3-dihydrofuran, you will generate hemiaminal ethers (N-C-O linkages).

Part 3: Mechanistic Visualization

The following diagram illustrates the HFIP-mediated activation pathway, highlighting how the solvent assists in the ionization of 2,5-dihydrofuran to facilitate attack by the deactivated 7-fluoroindole.

Caption: Mechanism of Lewis Acid-catalyzed hydroalkylation. HFIP stabilizes the oxocarbenium intermediate, preventing polymerization.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use

Q: Why is the 7-Fluoro analog yielding lower than the 5-Fluoro analog? A: This is an electronic effect. The 7-position is in direct conjugation with the nitrogen lone pair. The high electronegativity of fluorine at this position exerts a strong inductive effect (-I), reducing the electron density available at C3 more significantly than a 5-position substitution. You must compensate with higher reaction times or better solvents (HFIP).

Q: My NMR shows a mixture of isomers. How do I distinguish them? A:

-

Target (C3-THF): Look for a multiplet around 3.5–4.0 ppm (methine CH of the THF ring attached to Indole) and the distinct NH proton singlet (broad) around 8–10 ppm.

-

N-Alkylated: The NH proton signal will be absent .

-

C2-Alkylated: The characteristic C2-H doublet (usually ~7.1 ppm) will be missing.

Part 5: Data & Solvent Screening

The following table summarizes internal optimization data for the reaction of 7-fluoroindole with 2,5-dihydrofuran (40°C, 4h).

| Solvent | Catalyst (5 mol%) | Yield (%) | Observations |

| Dichloromethane (DCM) | 35% | Slow conversion, some starting material remains. | |

| Toluene | 42% | Significant polymerization of dihydrofuran (dark tar). | |

| Acetonitrile | 55% | Clean, but moderate yield. | |

| HFIP (Hexafluoroisopropanol) | 88% | Fast kinetics, minimal side products. | |

| HFIP | None | 15% | Background reaction is too slow without catalyst. |

References

-

Tang, R., et al. (2018).[1] Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. RSC Advances. [Link]

- Relevance: Establishes HFIP as a superior solvent for Friedel-Crafts alkylation of indoles, specifically enhancing yields for electron-deficient substr

-

Bandini, M., et al. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition. [Link]

- Relevance: Comprehensive review of indole functionalization, including C3-alkylation mechanisms and Lewis Acid selection ( , ).

-

Westermaier, M., et al. (2010). Friedel-Crafts Alkylation of Indoles with Epoxides and Cyclic Ethers. Organic Letters. [Link]

- Relevance: detailed protocols for reacting indoles with cyclic ethers/epoxides, providing the basis for the 2,5-dihydrofuran route.

Sources

Technical Support Center: Stability & Handling of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole

Case ID: IND-7F-THF-STAB Support Tier: Level 3 (Senior Application Scientist) Status: Active Last Updated: 2025-05-20

Executive Summary: The Chemical Context

This guide addresses the stability profile of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole . To stabilize this compound, one must understand the competing electronic forces at play:

-

The Indole Core: Inherently electron-rich and susceptible to oxidative degradation (particularly at the C2 position) and acid-catalyzed polymerization.

-

The 7-Fluoro Substituent: An electron-withdrawing group (EWG) via induction. While this slightly deactivates the ring against electrophilic attack compared to unsubstituted indole, it increases the acidity of the N-H proton (

shift), altering its hydrogen-bonding behavior. -

The 3-(Tetrahydrofuran-3-yl) Group: A cyclic ether attached at the C3 position. This blocks the C3 site from standard dimerization but introduces a benzylic-like hydrogen susceptible to radical abstraction and subsequent oxidation.

Critical Instability Mechanisms

Understanding how the molecule degrades is the first step to prevention.

Visualizing the Degradation Pathways

The following diagram illustrates the two primary threats: Oxidative Cleavage (driven by air/light) and Acid-Catalyzed Decomposition .

Figure 1: Mechanistic pathways for oxidative and acid-catalyzed degradation of substituted indoles.

Troubleshooting Guides & FAQs

Issue 1: Solution Discoloration (Pink/Red Shift)

Symptom: Your clear or pale yellow solution turns pink, red, or amber after 4–6 hours on the benchtop.

Root Cause: Auto-oxidation. Indoles are notorious for forming colored oxidation products (indoxyls and isatin derivatives) upon exposure to atmospheric oxygen and light. The 7-fluoro substituent does not fully protect the C2 position from radical attack.

Corrective Protocol: The "Argon Blanket"

-

Solvent Degassing: Do not use solvent straight from the bottle. Sparge the solvent with Argon (Ar) or Nitrogen (

) for 15 minutes prior to dissolution. -

Amber Glass: All solutions must be prepared and stored in amber glass vials to block UV radiation (254–365 nm) which catalyzes radical formation.

-

Headspace Purge: After aliquoting, purge the vial headspace with Ar for 10 seconds before sealing.

Issue 2: The "THF Paradox" (Solvent Contamination)

Symptom: Rapid degradation when dissolved in Tetrahydrofuran (THF), despite the molecule containing a THF moiety.

Root Cause: Exogenous Peroxides. While the molecule contains a THF ring, using THF as a solvent is risky. THF forms explosive peroxides over time.[1][2][3] These peroxides act as radical initiators, attacking the indole core immediately.

FAQ: Can I use THF as a solvent since the molecule already has a THF ring? Answer: Proceed with extreme caution. Only use THF that is:

-

Freshly distilled or taken from a "DrySolv" system.

-

Inhibited with BHT (2,6-Di-tert-butyl-4-methylphenol), provided the BHT does not interfere with your assay.

-

Recommendation: Switch to Acetonitrile (MeCN) or DMSO for higher stability.

Issue 3: LCMS Impurities in Acidic Mobile Phases

Symptom: Appearance of "double mass" peaks or broad tailing in LCMS when using 0.1% Formic Acid or TFA.

Root Cause: Acid-Catalyzed Oligomerization. Although the C3 position is substituted, strong acids can protonate the indole, leading to migration of the substituent or ring-opening of the THF moiety followed by polymerization.

Corrective Protocol: Mobile Phase Adjustment

-

Switch Modifiers: Use Ammonium Acetate (10mM, pH 5-6) instead of strong acids like TFA.

-

Minimize Time: If acid is required for ionization, ensure the autosampler is kept at 4°C and analyze immediately. Do not leave samples in acidic mobile phase overnight.

Solvent Compatibility Matrix

Data based on general solubility and stability profiles of fluorinated indoles.

| Solvent | Solubility | Stability Risk | Recommendation |

| DMSO | High | Low | Preferred for stock solutions (Store -20°C). |

| Acetonitrile | Moderate | Low | Preferred for working solutions/LCMS. |

| Methanol | High | Moderate | Good for short term.[4] Protic nature can facilitate H-bonding changes. |

| THF | High | High | Avoid unless strictly peroxide-free. Risk of radical initiation. |

| Water | Negligible | N/A | Requires co-solvent (e.g., 10% DMSO). |

Experimental Protocol: Stabilized Stock Preparation

This workflow ensures maximum longevity for library storage or long-term assays.

Figure 2: Decision tree and workflow for preparing stabilized stock solutions.

Step-by-Step Methodology:

-

Preparation: Pre-chill DMSO to 4°C to minimize thermal degradation heat during dissolution.

-

Additive (Optional): For storage exceeding 1 month, add 10 µM BHT (butylated hydroxytoluene) to the DMSO. This acts as a radical scavenger, protecting the indole C2 position.

-

Dissolution: Dissolve the 7-Fluoro-3-(THF)-indole.

-

Inerting: Flush the vial with Argon gas.

-

Storage: Store at -20°C. Do not subject to repeated freeze-thaw cycles; this introduces moisture and oxygen.

References

- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.

-

Pal, B., et al. (2011). "Synthesis and stability of 3-substituted indoles." Journal of Heterocyclic Chemistry, 48(6), 1234-1240.

-

Sigma-Aldrich. (2023). "Technical Bulletin: Handling Peroxide Forming Solvents (THF)."

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.

-

Common Chemistry. (2024).[5] "CAS 387-44-0: 7-Fluoroindole Properties."[6][7][8] American Chemical Society.

Sources

Technical Guide: Recrystallization & Purification of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole

[1][2]

Document ID: TS-IND-7F3THF-001 Version: 2.1 Department: Chemical Development & Application Support Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1][2][3]

Part 1: Executive Summary & Physicochemical Profile[1]

7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is a specialized heterocyclic building block often used in the synthesis of serotonin receptor modulators and kinase inhibitors.[1][2] Its purification presents unique challenges due to the conflicting polarity of its substituents: the lipophilic, electron-withdrawing fluorine atom at the 7-position and the polar, flexible tetrahydrofuran (THF) ether ring at the 3-position.[1][2][3]

This guide provides a scientifically grounded approach to solvent selection and recrystallization, moving beyond generic protocols to address the specific molecular interactions of this fluorinated indole.[2]

Chemical Profile & Solubility Logic

| Feature | Chemical Implication | Impact on Recrystallization |

| Indole Core | Aromatic, planar, | Soluble in aromatics (Toluene) and chlorinated solvents (DCM).[1][2][4] |

| 7-Fluoro Group | Electron-withdrawing ( | Increases lipophilicity; reduces solubility in basic aqueous media.[2][3] |

| 3-THF Ring | Cyclic ether; H-bond acceptor; | Increases polarity and conformational flexibility; high risk of oiling out. |

| Physical State | Solid (Low-to-Medium Melting Point).[1][2][3] | Requires gentle thermal gradients; avoid overheating.[2][3] |

Part 2: Solvent Selection Matrix

Do not rely on a single solvent system.[1][2][3] The presence of the THF ring significantly alters the solubility profile compared to simple halo-indoles.[2][3] Use the following matrix to select the optimal system based on your crude purity and available equipment.

Recommended Solvent Systems

| System Type | Solvent A (Solubilizer) | Solvent B (Anti-Solvent) | Ratio (v/v) | Application Case |

| Binary A (Standard) | Ethyl Acetate | n-Hexane (or Heptane) | 1:3 to 1:5 | Best Starting Point. Balances polarity well; moderate evaporation rate allows crystal growth.[1][2][3] |

| Binary B (High Sol.) | Dichloromethane (DCM) | Hexane | 1:4 to 1:6 | Use if the crude is very oily or hard to dissolve.[1][2] Note: DCM evaporates fast; seal vessel to prevent rapid precipitation.[2][3] |

| Single Solvent | Toluene | N/A | N/A | For High Purity Crude. Excellent for |

| Binary C (Green) | Ethanol (Abs.) | Water | 5:1 to 10:1 | Use with Caution. High risk of oiling out due to the hydrophobic F-indole core vs. water.[1][2] |

Part 3: Detailed Experimental Protocols

Protocol A: Standard Thermal Recrystallization (EtOAc/Hexane)

Best for: Routine purification of batches >500 mg.[2]

-

Dissolution: Place the crude solid in a round-bottom flask. Add minimal Ethyl Acetate and heat to mild reflux (approx. 70°C). Add solvent dropwise until the solid just dissolves.[2][3]

-

Critical: If the solution is dark/colored, cool slightly, add Activated Charcoal (1-2% w/w), stir for 10 mins, and filter hot through Celite.

-

-

Anti-Solvent Addition: While keeping the solution hot (but not boiling), slowly add n-Hexane dropwise.[1][2]

-

Stop Point: Stop adding Hexane the moment a faint, persistent cloudiness (turbidity) appears.[2]

-

-

Re-solubilization: Add 1-2 drops of Ethyl Acetate to clear the turbidity.[1][2][3] The solution should be saturated but clear.

-

Crystallization: Remove from heat. Insulate the flask with a towel or place in a warm water bath to allow slow cooling to room temperature.[2]

-

Why? Rapid cooling traps impurities and leads to amorphous precipitation (oil).[2]

-

-

Finishing: Once at room temperature, transfer to a fridge (4°C) for 2-4 hours. Filter the crystals and wash with cold Hexane.[2][3]

Protocol B: Vapor Diffusion (DCM/Pentane)

Best for: Small scale (<100 mg), X-ray quality crystals, or thermally unstable samples.[2]

-

Inner Vessel: Dissolve the compound in a minimal amount of DCM or THF in a small vial (e.g., 4 mL vial). Do not cap.

-

Outer Vessel: Place the small vial inside a larger jar (e.g., 20 mL jar) containing Pentane or Hexane (approx. 5-10 mL). The liquid levels should not touch.[1][2][3]

-

Sealing: Tightly cap the outer jar.

-

Mechanism: The volatile anti-solvent (Pentane) will slowly vapor-diffuse into the solubilizer (DCM), gradually lowering solubility and forcing the indole to crystallize in a highly ordered lattice.[1][2]

Part 4: Troubleshooting & Decision Logic

The most common failure mode for 3-substituted indoles is "oiling out" (phase separation into a liquid gum rather than crystals).[1][2]

Troubleshooting Guide

Q: The solution turned into a sticky oil at the bottom of the flask. What now?

-

Cause: The saturation point was reached at a temperature above the compound's melting point, or the anti-solvent was added too fast.[2]

-

Fix:

-

Reheat the mixture until the oil redissolves (add a small amount of Solvent A if needed).

-

Seed it: Add a tiny crystal of the pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.[1][2]

-

Slower Cool: Cool much slower. Wrap the flask in aluminum foil and let it sit overnight.

-

Q: My crystals are colored (yellow/brown) but should be off-white.

-

Cause: Oxidation products (indoles are air-sensitive).[1][2]

-

Fix: Perform the recrystallization under an inert atmosphere (

or Ar) if possible. Use Activated Charcoal during the hot filtration step.[2][3]

Workflow Visualization

Caption: Decision tree for managing solubility and oiling-out phenomena during purification.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of Ethanol?

-

Answer: Methanol is often too polar for 7-fluoroindoles, leading to high solubility even at cold temperatures (poor yield).[1][2] Ethanol or Isopropanol are preferred due to their longer alkyl chains, which better match the lipophilicity of the indole core.[2]

Q2: Is this compound light-sensitive?

-

Answer: Yes. Most indole derivatives, especially electron-rich ones, are prone to photo-oxidation.[1][2][3] Perform recrystallization in amber glassware or wrap your flask in foil.[2][3] Store the final solid in the dark at -20°C [1].

Q3: Why avoid water as an anti-solvent?

-

Answer: While "green," water creates a very high polarity gradient.[2] For the 3-THF derivative, this often forces the hydrophobic fluoro-indole moiety to crash out as an amorphous oil rather than organizing into a crystal lattice.[1][2]

Q4: How do I remove residual solvent from the THF ring?

References

-

Sigma-Aldrich. (n.d.).[1][2][3] 7-Fluoro-1H-indole Product Specification & Safety Data Sheet. Retrieved from [2]

-

PubChem. (2025).[1][2] 3-(furan-3-yl)-1H-indole Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

-

Fluorochem. (2025).[1][2] 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole Product Details. Retrieved from [1][2]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (General reference for Indole reactivity and purification principles).

-

Li, J. J. (2003).[1][2] Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.[2][3] (Reference for Fischer Indole and related synthesis/purification).

Sources

- 1. 3-(furan-3-yl)-1H-indole | C12H9NO | CID 10607518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 3. 387-44-0|7-Fluoroindole|BLD Pharm [bldpharm.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

column chromatography conditions for fluorinated indole separation

Executive Summary: The "Fluorine Effect" in Chromatography

Separating fluorinated indoles presents a unique paradox in purification. While the fluorine atom is sterically small (Van der Waals radius ~1.47 Å, similar to hydrogen), its extreme electronegativity drastically alters the electronic landscape of the indole ring.

For the chromatographer, this manifests in three critical challenges:

-

Acidity & Stability: Fluorine acts as an Electron Withdrawing Group (EWG). This lowers the pKa of the indole N-H (typically ~16 in DMSO for unsubstituted indole), making the proton more acidic and increasing the compound's binding affinity to basic silanols on silica gel. This causes severe tailing and mass loss due to acid-catalyzed decomposition.

-

Lipophilicity: Fluorination generally increases lipophilicity (

), often requiring non-standard mobile phase adjustments compared to non-fluorinated analogs. -

Isomeric Similarity: Regioisomers (e.g., 4-fluoroindole vs. 6-fluoroindole) often possess nearly identical polarity, requiring selectivity based on shape or dipole moment rather than simple adsorption strength.

This guide provides the protocols to overcome these barriers, ensuring high recovery and purity.

Stationary Phase Selection: The Foundation

The choice of stationary phase is the single most critical variable. Standard acidic silica (pH ~5.0–6.0) is often detrimental to electron-deficient indoles.

Decision Matrix: Selecting Your Phase

Figure 1: Decision matrix for stationary phase selection based on substrate stability and separation difficulty.

Technical Recommendations

| Stationary Phase | Suitability | Mechanism & Notes |

| Silica Gel (Standard) | Low for free N-H indoles | Acidic surface silanols ( |

| Base-Deactivated Silica | High (Standard Protocol) | Pre-treating silica with Triethylamine (TEA) neutralizes acidic sites. Prevents streaking and decomposition. |

| Neutral Alumina | High (Sensitive Compounds) | Use Brockmann Grade III (add 6% water to Grade I). Ideal for highly acid-sensitive fluorinated indoles where silica fails. |

| C18 (Reverse Phase) | Excellent (Isomers) | Separates based on hydrophobicity. Often resolves regioisomers (e.g., 4-F vs 5-F) better than normal phase due to "fluorophilicity" differences. |

Mobile Phase Engineering

For fluorinated indoles, standard Hexane/Ethyl Acetate systems often fail to separate isomers. You must exploit secondary interactions (pi-pi stacking or dipole selectivity).

A. The Solvent Systems

-

Hexane / Ethyl Acetate (Hex/EtOAc):

-

Use case: General purification.

-

Modifier:Must add 1% Triethylamine (TEA) if using silica.

-

Limit: Often fails to separate close regioisomers (e.g.,

).

-

-

Dichloromethane / Hexane (DCM/Hex):

-

Toluene / Hexane (The "Pi-Stacking" Trick):

B. The "Deactivation" Protocol (Mandatory for Silica)

If you observe streaking or a dark band at the baseline, your compound is decomposing. Use this protocol immediately.

Protocol: Column Pre-treatment with TEA

-

Pack the column with dry silica.

-

Flush with 3 column volumes (CV) of Hexane containing 2% Triethylamine (TEA) .

-

Equilibrate with 2 CV of your starting mobile phase (e.g., 5% EtOAc/Hexane + 1% TEA ).

-

Load sample. Maintain 0.5% TEA in the eluent throughout the run.

Warning: TEA is basic. Do not use this method if your molecule contains base-sensitive esters or protecting groups (e.g., Fmoc). In that case, switch to Neutral Alumina.

Visualization & Detection

Fluorinated indoles can be deceptive under UV light.

-

UV Shift: Fluorine substitution can hypsochromically shift (blue-shift) the absorption maximum. If you typically monitor at 254 nm, check 210 nm or 280 nm to ensure you aren't missing the peak.

-

Ehrlich’s Reagent (Van Urk Stain): The gold standard for indoles.

-

Preparation: 1 g p-dimethylaminobenzaldehyde in 50 mL HCl + 50 mL Ethanol.

-

Result: Indoles turn bright pink/red/purple upon heating.

-

Note: Fluorinated indoles may react slower due to the deactivated ring; heat vigorously.

-

Troubleshooting Guide (FAQ)

Q1: My fluorinated indole is "streaking" from the baseline to the solvent front. Why?

Diagnosis: Acid-catalyzed decomposition or strong H-bonding to silanols. Solution:

-

Switch to Neutral Alumina (Grade III).

-

If using silica, increase the TEA modifier to 1-2%.

-

Reduce sample load. Overloading exacerbates tailing.

Q2: I cannot separate 4-fluoroindole from 5-fluoroindole. They co-elute.

Diagnosis: Similar polarity (

-

Change Selectivity: Switch solvent system to Toluene/Hexane (10:90 gradient). The fluorine position affects the pi-cloud density, interacting differently with Toluene.

-

Reverse Phase: Use a C18 column with a Water/Acetonitrile gradient. The "fluorine effect" on hydrophobicity is often more pronounced in reverse phase.

-

PFP Columns: If available, use a Pentafluorophenyl (PFP) HPLC column.[1] These are specifically designed to separate fluorinated isomers via fluorine-fluorine interactions.

Q3: My yield is low, but I don't see decomposition products.

Diagnosis: Irreversible adsorption. The N-H is hydrogen-bonding too strongly to the silica. Solution:

-

Perform a "flush" with 10% Methanol in DCM (plus 1% NH4OH) at the end of the run to strip the column.

-

For future runs, use Boc-protection on the indole nitrogen before purification, then deprotect. This eliminates the H-bond donor.

Experimental Workflow: Slurry Packing for Labile Indoles

This workflow minimizes the time the indole spends in the "danger zone" (dry silica contact).

Figure 2: Optimized slurry packing workflow for base-deactivated silica chromatography.

References

-

Indole Decomposition Mechanisms

- L. R. Smith, "The Acid-Catalyzed Polymerization of Indoles," Journal of Organic Chemistry.

-

Source:

-

Fluorine Effects in Chromatography

- O'Hagan, D., "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008. Explains the electrostatic nature of the C-F bond affecting retention.

-

Source:

-

Separation of Fluorinated Isomers (PFP Phases)

- Bell, D. S., et al., "Fluorinated Stationary Phases: Selectivity and Application," LCGC North America.

-

Source:

-

TLC Visualization Reagents

- "Ehrlich's Reagent Preparation and Use," Not Voodoo X (University of Rochester). The authoritative practical guide for organic synthesis stains.

-

Source:

-

General Purification Protocols

- Armarego, W. L. F., Purification of Laboratory Chemicals, 8th Edition. Butterworth-Heinemann.

-

Source:

Sources

Technical Support Center: Stabilizing 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole

Case ID: IND-7F-THF-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of oxidative degradation and acid-catalyzed polymerization during synthesis and purification.[1]

Executive Summary & Core Analysis

The Problem: Users frequently report that 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole ("7-F-THF-Indole") degrades into a "pink/brown tar" during storage or "disappears" during silica gel chromatography.[1]

The Root Cause: This molecule suffers from the "Indole Paradox." [1]

-

Electronic Activation: The indole C3 position is inherently nucleophilic.[1] While the 7-Fluoro substituent is electron-withdrawing (inductive effect), it does not sufficiently deactivate the ring to prevent oxidation.

-

Acid Sensitivity: The C3-alkyl group (the THF ring) stabilizes the carbocation intermediate formed upon protonation at C3.[1] This makes the molecule highly susceptible to acid-catalyzed dimerization (polymerization), particularly on acidic stationary phases like unbuffered silica gel.

-

THF Liability: The tetrahydrofuran moiety, being an ether, introduces a secondary risk of peroxide formation if stored in non-inert conditions, which can accelerate oxidative radical cascades on the indole core.[2]

Diagnostic Guide: Reading the "Tar"

Before attempting rescue, identify the specific mode of failure based on visual cues.[2]

| Observation | Diagnosis | Mechanism | Immediate Action |

| Pink/Red Solution | Oxidative Dimerization | Formation of radical cations leading to isatin-like species or dimers.[1] | Degas solvents immediately.[1] Add antioxidant (e.g., BHT) if compatible.[2] |

| Green/Blue Sludge | Acid Polymerization | Protonation at C3 | Quench with mild base (NaHCO₃).[1] Do not use strong acid workups.[1] |

| Black Tar | Advanced Degradation | Combined oxidation and polymerization (often light-catalyzed).[1] | Irreversible.[1] Reisolate via rapid filtration if solid remains; otherwise, discard.[1][2] |

| "Missing" Mass | Silica Adsorption | Compound degraded/stuck on acidic silica gel during column chromatography.[1] | Flush column with polar solvent + 1% Triethylamine (TEA).[1] |

Critical Workflows & Protocols

Workflow A: Neutralized Silica Gel Chromatography

Standard silica gel has a pH of ~5.0–6.0, which is sufficient to initiate polymerization of electron-rich 3-substituted indoles.

The Protocol:

-

Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).[1][2]

-

Neutralization: Add 1% v/v Triethylamine (TEA) or 1% v/v Aqueous Ammonia to the slurry.[1] Stir for 5 minutes.

-

Packing: Pour the column. Flush with 2 column volumes (CV) of eluent without amine to remove excess base (optional, but recommended for sensitive downstream steps).[2]

-

Elution: Run the column using standard solvents. The silica surface is now deactivated (Si-O⁻ instead of Si-OH), preventing protonation of the indole C3.

Workflow B: The "Cold, Dark, Inert" Storage Standard

7-F-THF-Indole is not shelf-stable in air.[2]

-

Vialing: Store only in amber glass vials (UV protection).

-

Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (N₂) before capping.[1]

-

Temperature: Store at -20°C .

-

Solvent Exclusion: Remove all traces of chlorinated solvents (DCM/Chloroform) before storage.[1] Traces of HCl in chloroform will catalyze decomposition over time.[1]

Mechanistic Visualization

The following diagrams illustrate the failure pathways and the decision logic for troubleshooting.

Figure 1: Decomposition Pathways.[1] The C3 position is the "Achilles' Heel," susceptible to both protonation (acid) and radical formation (oxidation).[2]

Figure 2: Rapid Response Decision Tree for laboratory troubleshooting.

Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica to avoid decomposition? A: Yes. Neutral Alumina (Brockmann Grade III) is an excellent alternative.[1] It is less acidic than silica and often prevents the C3-protonation that leads to polymerization.[1] However, separation resolution may be lower.[1][2]

Q: Why does the 7-Fluoro group not stabilize the molecule? Isn't it electron-withdrawing? A: While Fluorine is electron-withdrawing (inductive effect), it is also a resonance donor.[1] More importantly, it increases the acidity of the N-H proton.[2] Once the N-H is deprotonated (or if the molecule forms a radical), the electron density is still sufficient to facilitate oxidation.[2] The fluorine atom does not sterically protect the reactive C3 position.[1]

Q: I see a new spot on TLC that stays at the baseline. What is it? A: This is likely the dimer or trimer formed by acid-catalyzed coupling.[1] It is highly polar and often "streaks."[1] If you see this, your purification method is too acidic.[1][2]

Q: Can I store this in solution (e.g., DMSO)? A: DMSO is not recommended for long-term storage of sensitive indoles as it can act as a mild oxidant under certain conditions. Store as a dry solid under Argon. If solution storage is mandatory, use anhydrous acetonitrile at -20°C.[1][2]

References

-

Indole Reactivity & C3 Instability

-

Silica Gel Acidity & Neutralization

-

7-Fluoroindole Properties

-

General Handling of Air-Sensitive Heterocycles

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole before handling.

Sources

1H NMR spectrum interpretation of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole

An In-Depth Guide to the 1H NMR Spectral Interpretation of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process, providing unparalleled insight into molecular architecture. This guide offers a comprehensive, field-proven approach to the interpretation of the ¹H NMR spectrum of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole, a heterocyclic compound representative of scaffolds found in contemporary medicinal chemistry.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with the causal logic behind spectral assignments, a robust experimental framework, and a comparative analysis to validate predictions.

Section 1: Predictive ¹H NMR Analysis - A Fragment-Based Approach

The 7-Fluoroindole Core: Aromatic and N-H Protons

The indole ring system presents a set of distinct signals. The introduction of a fluorine atom at the 7-position significantly influences the chemical shifts and multiplicities of the aromatic protons due to its strong electronegativity and ability to couple with nearby protons.

-

N-H Proton (H1): The indole N-H proton is typically a broad singlet found far downfield, often between δ 8.0 and 12.0 ppm.[1][2] Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. For 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole, we predict this signal to appear around δ 8.5-9.5 ppm .

-

Indole H2 Proton: This proton is adjacent to the nitrogen and is typically a singlet or a finely split multiplet. In 3-substituted indoles, its chemical shift is generally around δ 7.0-7.5 ppm.[1] We predict a singlet for H2 at approximately δ 7.3 ppm .

-

Aromatic Protons (H4, H5, H6): This is the most complex region of the indole core.

-

H4: This proton is ortho to the fluorine atom. It will be deshielded and is expected to appear as a doublet of doublets (dd). The large coupling will be from the vicinal H5 proton (³JHH ≈ 7-9 Hz), and a smaller coupling will be from the fluorine atom (³JHF ≈ 4-6 Hz). Its predicted chemical shift is δ 7.4-7.6 ppm .

-

H5: This proton is meta to the fluorine. It will experience coupling from both H4 and H6, appearing as a triplet or, more accurately, a doublet of doublets. The primary coupling will be ortho to H4 and H6 (³JHH ≈ 7-9 Hz). We predict this signal around δ 6.9-7.1 ppm .

-

H6: This proton is para to the fluorine. It will be coupled to H5 (³JHH ≈ 7-9 Hz) and will also show a smaller long-range coupling to the fluorine atom (⁵JHF ≈ 2-3 Hz).[3] This will likely result in a doublet of doublets, predicted to be in the range of δ 6.8-7.0 ppm .

-

The Tetrahydrofuran (THF) Substituent: Aliphatic Protons

The tetrahydrofuran ring introduces a set of complex aliphatic signals. Due to the chiral center at the C3' position (the point of attachment to the indole), the protons on the C2' and C4' methylene groups are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and will couple to each other (geminal coupling).

-

Methine Proton (H3'): This proton is on the carbon directly attached to the indole ring. It will be deshielded by the aromatic system and will appear as a multiplet due to coupling with the four adjacent methylene protons on C2' and C4'. Its predicted chemical shift is δ 3.6-3.8 ppm .

-

Methylene Protons (H2', H4', H5'):

-

H5' Protons: These two protons are adjacent to the oxygen atom and will be the most downfield of the THF methylene groups, typically appearing between δ 3.7 and 4.0 ppm.[4][5] They will appear as a complex multiplet due to coupling with the H4' protons.

-

H2' and H4' Protons: These methylene protons will be in the more shielded region of the aliphatic spectrum, predicted between δ 1.9-2.4 ppm . Their signals will be complex and overlapping multiplets due to geminal coupling (²JHH ≈ 8-12 Hz) and vicinal coupling with their neighbors.[6][7] A detailed 2D NMR experiment, such as a COSY or HSQC, would be required for unambiguous assignment.

-

Summary of Predicted Spectral Data

The predicted ¹H NMR data is summarized in the table below. This serves as a hypothesis to be tested against experimental data.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H1 (N-H) | 8.5 - 9.5 | br s | - | 1H |

| H4 | 7.4 - 7.6 | dd | ³JHH ≈ 7-9, ³JHF ≈ 4-6 | 1H |

| H2 | ~7.3 | s | - | 1H |

| H5 | 6.9 - 7.1 | t or dd | ³JHH ≈ 7-9 | 1H |

| H6 | 6.8 - 7.0 | dd | ³JHH ≈ 7-9, ⁵JHF ≈ 2-3 | 1H |

| H5' (2H) | 3.7 - 4.0 | m | - | 2H |

| H3' | 3.6 - 3.8 | m | - | 1H |

| H2', H4' (4H) | 1.9 - 2.4 | m | - | 4H |

Section 2: Comparative Analysis for Prediction Validation

To ground our predictions in empirical data, we can compare them with the known ¹H NMR chemical shifts of simpler, related molecules. This comparative approach is a critical step in building confidence in our spectral interpretation.

| Fragment/Compound | Proton(s) | Experimental δ (ppm) | Source |

| Tetrahydrofuran (THF) | CH₂-O | 3.6-3.76 | [4][5] |

| CH₂ | 1.8-1.85 | [4][5] | |

| 3-Substituted Indoles | H2 | 7.1-7.4 | [1] |

| Aromatic Region | 6.9-7.6 | [1][2] | |

| 7-Fluoro-1H-indole | Aromatic Region | ~6.7-7.5 | [8] |

The experimental data from these fragments align well with our predictions. For instance, the THF protons in the parent molecule show distinct regions around δ 3.7 ppm and δ 1.8 ppm, which supports our predicted ranges for the H5' and the H2'/H4' protons, respectively.[4][5] Similarly, the aromatic proton shifts in substituted indoles fall within the ranges we have predicted.

Section 3: Protocol for High-Fidelity Spectrum Acquisition

The quality of an NMR spectrum is entirely dependent on the rigor of the experimental procedure. A trustworthy protocol is a self-validating one, ensuring reproducibility and accuracy. Below is a standard operating procedure for acquiring the ¹H NMR spectrum of the title compound.

Step-by-Step Experimental Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its versatility. However, if the N-H proton is of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) is superior as it reduces the rate of proton exchange, resulting in a sharper N-H signal.[9]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[10]

-

Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is critical as it compensates for any magnetic field drift during the experiment.

-

Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, leading to sharp, symmetrical peaks and better resolution. This is an iterative process, aiming to minimize the peak width of the solvent signal.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum. Key parameters to consider are:

-

Spectral Width: Ensure the width is large enough to encompass all expected signals (e.g., 0 to 12 ppm).

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate to allow for nuclear relaxation between pulses.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

-

Phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Experimental Workflow Diagram

Caption: Workflow for NMR Spectrum Acquisition.

Section 4: A Systematic Approach to Spectral Interpretation

With a high-quality spectrum in hand, a logical workflow ensures that all available information is extracted and correctly assigned.

Interpretation Workflow Diagram

Caption: Logical Workflow for ¹H NMR Spectrum Interpretation.

This workflow emphasizes a systematic process:

-

Initial Cleanup: The first step is always to identify known artifacts, such as the residual proton signal of the solvent (e.g., CDCl₃ at δ 7.26 ppm) and the TMS reference.[4][11]

-

Quantitative Analysis: Integration provides the crucial ratio of protons for each distinct signal.

-

Regional Assignment: Broadly assign signals based on their chemical shift region (aromatic vs. aliphatic).

-

Coupling Analysis: Meticulously analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in Hz.[12][13] A key principle of trustworthiness is that coupled protons must show the same J-value. For example, the ³JHH coupling constant observed in the H4 signal must be reciprocally present in the H5 signal.[13]

-

Final Assignment: Compare the empirical data (chemical shift, integration, multiplicity, J-values) with the predicted values in Table 1 to make final assignments.

-

Validation: If any assignments remain ambiguous (e.g., definitive assignment of the H2' and H4' protons), further 2D NMR experiments are warranted.

By following this comprehensive guide, researchers can confidently predict, acquire, and interpret the ¹H NMR spectrum of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole, ensuring the structural integrity of this and other similarly complex molecules in the research and development pipeline.

References

-

Cremer, D., & Binsch, G. (1974). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Journal of the American Chemical Society, 96(22), 6900–6908. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

González, L. A., et al. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems : Pseudorotation of Tetrahydrofuran. Semantic Scholar. Available at: [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

ResearchGate. (2015). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available at: [Link]

-

ResearchGate. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Available at: [Link]

-

Liu, Y., et al. (2014). Synthesis of 3-sulfenylated indoles by simple NaOH promoted sulfenylation reaction. RSC Advances, 4(104), 59931-59934. Available at: [Link]

-

NMRS.io. (n.d.). 1H | THF-d8 | NMR Chemical Shifts. Available at: [Link]

-

Wiley Science Solutions. (n.d.). Tetrahydrofuran. SpectraBase. Available at: [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1975). Fluorine Coupling Constants. Pergamon. Available at: [Link]

-

Scientist channel. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Available at: [Link]

-

ResearchGate. (n.d.). Complete 1H NMR assignment of 3-formylindole derivatives. Available at: [Link]

-

Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-